2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylpropanamide
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Overview
Description
2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylpropanamide is a complex organic compound that features a quinoline core, a morpholine sulfonyl group, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylpropanamide typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the quinoline derivative with N-phenylpropanamide under suitable conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced under catalytic hydrogenation conditions to yield tetrahydroquinoline derivatives.
Substitution: The phenylpropanamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitro, halo derivatives of the phenylpropanamide moiety.
Scientific Research Applications
2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylpropanamide has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Mechanism of Action
The mechanism of action of 2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylpropanamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA and inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division. The morpholine sulfonyl group enhances its solubility and cellular uptake, while the quinoline core provides the necessary structural framework for binding to the target enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide
- 4-[2-methyl-4-(methylsulfanyl)quinolin-3-yl]butan-2-ones
Uniqueness
2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylpropanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholine sulfonyl group enhances its solubility and bioavailability, while the quinoline core provides a versatile scaffold for further functionalization .
Properties
Molecular Formula |
C23H25N3O4S2 |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-(4-methyl-6-morpholin-4-ylsulfonylquinolin-2-yl)sulfanyl-N-phenylpropanamide |
InChI |
InChI=1S/C23H25N3O4S2/c1-16-14-22(31-17(2)23(27)24-18-6-4-3-5-7-18)25-21-9-8-19(15-20(16)21)32(28,29)26-10-12-30-13-11-26/h3-9,14-15,17H,10-13H2,1-2H3,(H,24,27) |
InChI Key |
ZWVQSZDLOXXLRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)SC(C)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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